molecular formula C17H12BrClN2O2S B3206897 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE CAS No. 1040676-85-4

2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE

Cat. No.: B3206897
CAS No.: 1040676-85-4
M. Wt: 423.7 g/mol
InChI Key: DJGCQWTXQKRUCB-UHFFFAOYSA-N
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Description

2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features both bromine and chlorine substituents It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE typically involves the condensation of substituted aromatic aldehydes with appropriate amines and thiols. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts like p-toluenesulfonic acid to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
  • 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties that can affect its chemical behavior and biological activity .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2S/c18-12-4-1-3-11(7-12)15-9-20-17(23-15)24-10-16(22)21-14-6-2-5-13(19)8-14/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGCQWTXQKRUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
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2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
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2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
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2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
Reactant of Route 5
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2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
Reactant of Route 6
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2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE

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